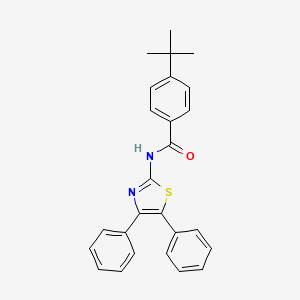
4-tert-butyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It features a thiazole ring substituted with phenyl groups and a tert-butyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas.
Substitution with Phenyl Groups: The phenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation using reagents like carbodiimides or coupling agents.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(TERT-BUTYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE: Lacks one phenyl group compared to the target compound.
4-(TERT-BUTYL)-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)BENZAMIDE: Contains methyl groups instead of phenyl groups on the thiazole ring.
4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-OXAZOL-2-YL)BENZAMIDE: Features an oxazole ring instead of a thiazole ring.
Uniqueness
4-(TERT-BUTYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the presence of both phenyl groups on the thiazole ring and the tert-butyl group on the benzamide moiety. This combination of structural features may impart specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C26H24N2OS |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C26H24N2OS/c1-26(2,3)21-16-14-20(15-17-21)24(29)28-25-27-22(18-10-6-4-7-11-18)23(30-25)19-12-8-5-9-13-19/h4-17H,1-3H3,(H,27,28,29) |
InChI Key |
CSNLCSVOUINGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methoxyphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11106731.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B11106737.png)
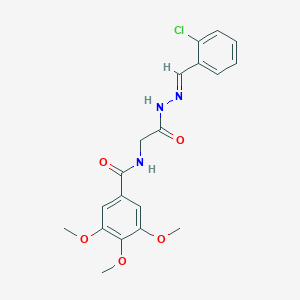
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B11106743.png)
![Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-(3-methylbutyl)-2-oxotetrahydrofuran-3-carboxylate (non-preferred name)](/img/structure/B11106745.png)
![4-bromo-2-chloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11106753.png)
![6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbo nitrile](/img/structure/B11106758.png)
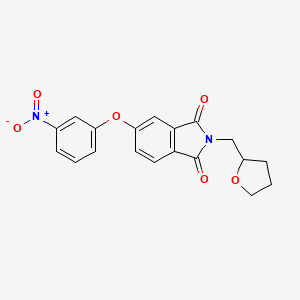
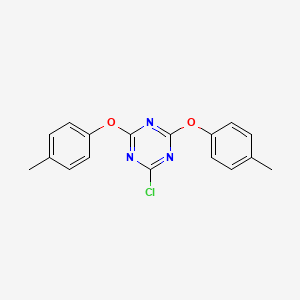
![2-Amino-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11106792.png)
![N,N'-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11106800.png)
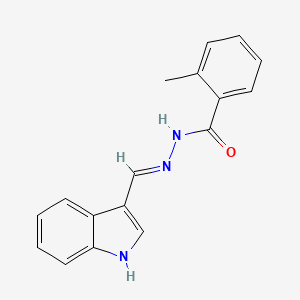
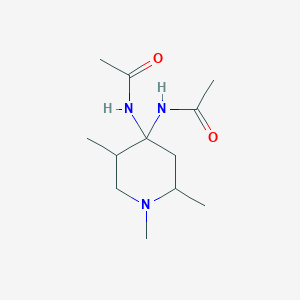
![2-Amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B11106817.png)
